Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate
Overview
Description
Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate is a quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate, often involves multi-step processes. One common method is the cyclocondensation of isatoic anhydride with ethyl acetoacetate, followed by subsequent functional group modifications . Another approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium hydroxide, and various catalysts like NaHSO4·SiO2 . Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinolines often exert their effects by binding to enzymes or receptors, inhibiting their activity, and disrupting biological processes. For instance, some quinoline derivatives inhibit HIV-1 integrase, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Quinine: Another antimalarial agent.
Tafenoquine: Used for malaria prophylaxis and treatment.
Uniqueness
Ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxypropylamino group, for example, may enhance its solubility and bioavailability compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 6-ethoxy-4-(3-hydroxypropylamino)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-22-12-6-7-15-13(10-12)16(18-8-5-9-20)14(11-19-15)17(21)23-4-2/h6-7,10-11,20H,3-5,8-9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUWMPNKEJIFFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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